N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide is a heterocyclic carboxamide derivative featuring a thiophene ring substituted with a phenyl group at position 5 and a 1,3,4-thiadiazole ring bearing a cyclopropyl group at position 4.
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c20-14(17-16-19-18-15(22-16)11-6-7-11)13-9-8-12(21-13)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRYFZBQYYWOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=C(S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide typically involves the formation of the thiadiazole ring followed by its attachment to the thiophene and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. This is followed by coupling reactions to attach the thiophene and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions for scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene or thiadiazole rings.
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiadiazole and thiophene rings contribute to its binding affinity and specificity, while the carboxamide group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Structural Modifications in Thiadiazole Derivatives
Compound A : N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide ()
- Key Differences : Replaces the phenyl-thiophene moiety with a fluoro-indole system.
- The cyclopropyl group on the thiadiazole is retained, suggesting a role in steric stabilization or metabolic resistance.
- Molecular Weight : 316.354 g/mol (comparable to the target compound).
Compound B : 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide ()
- Key Differences : Substitutes cyclopropyl with a methylthio (-SMe) group.
- Implications : The methylthio group increases hydrophobicity but may reduce metabolic stability compared to the cyclopropyl group. Synthesis involves alkylation with methyl halides (97% yield), whereas cyclopropane introduction likely requires more specialized reagents.
Thiophene Carboxamide Analogs with Antibacterial Activity
Compound C : N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
- Key Differences: Replaces thiadiazole with a thiazole ring and introduces nitro (-NO₂) and trifluoromethyl (-CF₃) groups.
- However, purity varies widely (42% vs. 99.05%), possibly due to steric hindrance from the trifluoromethyl group.
Compound D : N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide ()
- Key Differences : Features a trifluoromethyl-thiophene instead of phenyl-thiophene.
- Implications : The -CF₃ group increases lipophilicity, which may improve membrane penetration but reduce aqueous solubility.
Heterocyclic Variations in Carboxamide Scaffolds
Compound E : N-5-Tetrazolyl-N′-aroylurea derivatives (–8)
- Key Differences : Replaces thiadiazole with tetrazole or triazole rings.
- Implications : These compounds exhibit plant growth regulation or herbicidal activity, highlighting the versatility of carboxamide scaffolds . The rigid tetrazole ring may mimic carboxylate groups in biological systems.
Compound F : Isoxazole-3-carboxamide derivatives ()
- Key Differences : Substitutes thiadiazole with isoxazole and incorporates complex side chains.
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and various case studies that highlight its potential applications.
Structure and Composition
The compound has the following molecular structure:
- Molecular Formula : CHNS
- Molecular Weight : 342.42 g/mol
- LogP : 1.8 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 5
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiadiazole derivatives and phenylthiophene precursors. The synthetic route often includes cyclization and amide formation steps to achieve the final product.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit promising anticancer properties. For instance, a series of thiadiazole derivatives were evaluated against various cancer cell lines:
These results indicate that the synthesized thiadiazole derivatives are significantly more potent than sorafenib, a well-known anticancer drug.
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression at the sub-G1 phase.
- Interaction with vascular endothelial growth factor receptor (VEGFR), as confirmed by in silico docking studies .
Antifungal Activity
In addition to anticancer properties, compounds with similar structures have been reported to possess antifungal activity. For example, derivatives containing the thiadiazole-thiourea moiety showed significant inhibition rates against various fungal strains:
| Compound | Fungal Strain | Inhibition Rate (%) | Reference |
|---|---|---|---|
| 6i | P. piricola | 86.1 | |
| 6h | C. arachidicola | 80.6 | |
| 6n | G. zeae | 79.0 |
These findings suggest that structural modifications can enhance antifungal efficacy.
Case Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry Research evaluated a series of thiadiazole derivatives against four human cancer cell lines (MCF-7, HepG2, A549, and HeLa). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis .
Case Study 2: Antifungal Screening
Another study focused on the antifungal properties of novel compounds derived from thiadiazole scaffolds. The compounds were tested against several fungal pathogens and exhibited higher inhibition rates compared to standard antifungal agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
